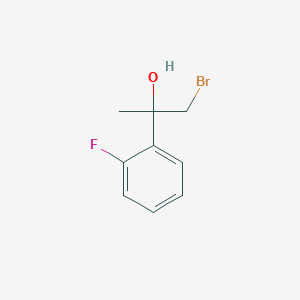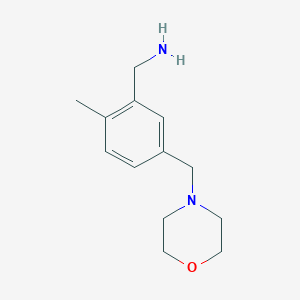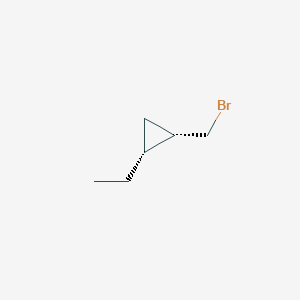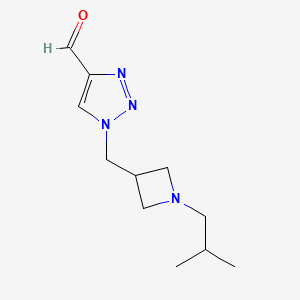
1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that features both azetidine and triazole rings. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the formation of the azetidine ring followed by the introduction of the triazole moiety. One common method involves the reaction of an azetidine derivative with an appropriate triazole precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .
化学反应分析
Types of Reactions
1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学研究应用
1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of viral replication .
相似化合物的比较
Similar Compounds
1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-methanol: Similar structure but with an alcohol group instead of an aldehyde.
1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-thiol: Similar structure but with a thiol group instead of an aldehyde.
Uniqueness
1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to its combination of azetidine and triazole rings, which provide a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.
属性
分子式 |
C11H18N4O |
|---|---|
分子量 |
222.29 g/mol |
IUPAC 名称 |
1-[[1-(2-methylpropyl)azetidin-3-yl]methyl]triazole-4-carbaldehyde |
InChI |
InChI=1S/C11H18N4O/c1-9(2)3-14-4-10(5-14)6-15-7-11(8-16)12-13-15/h7-10H,3-6H2,1-2H3 |
InChI 键 |
MEJVYAHEDWERTK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1CC(C1)CN2C=C(N=N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Ethynyl-2-oxaspiro[3.3]heptane](/img/structure/B13333423.png)
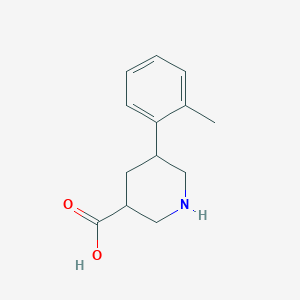
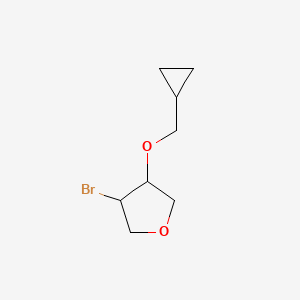
![2-Bromo-9-(2,3,4-trifluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B13333437.png)
![Butyl[1-(2-fluorophenyl)propyl]amine](/img/structure/B13333447.png)
![Pyrrolo[2,1-f][1,2,4]triazine-7-carboximidamide](/img/structure/B13333448.png)

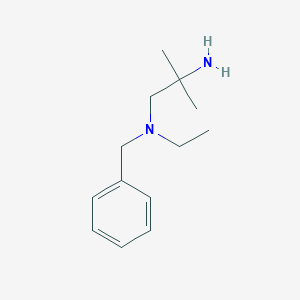
![{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine](/img/structure/B13333475.png)
![(5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol](/img/structure/B13333479.png)
